2-(2-Ethanesulfonyl-phenyl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane
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Overview
Description
2-(2-Ethanesulfonylphenyl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane is an organoboron compound that has gained attention in the field of organic chemistry due to its unique structure and reactivity. This compound is characterized by the presence of a boron atom within a dioxaborolane ring, which is attached to an ethanesulfonylphenyl group. The presence of the boron atom imparts unique chemical properties to the compound, making it useful in various chemical reactions and applications.
Preparation Methods
The synthesis of 2-(2-Ethanesulfonylphenyl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane typically involves the Miyaura borylation reaction. This reaction enables the synthesis of boronates by cross-coupling bis(pinacolato)diboron with aryl halides and vinyl halides . The reaction conditions are generally mild and functional group tolerant, making it a versatile method for the preparation of boron-containing compounds. The reaction is catalyzed by palladium complexes and requires the presence of a base such as potassium acetate or potassium phenoxide .
Chemical Reactions Analysis
2-(2-Ethanesulfonylphenyl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the cross-coupling of the boronate with aryl or vinyl halides in the presence of a palladium catalyst.
Oxidation: The boron atom in the compound can be oxidized to form boronic acids or other boron-containing derivatives.
Substitution: The ethanesulfonyl group can undergo substitution reactions with nucleophiles, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include palladium catalysts, bases such as potassium acetate, and oxidizing agents for the oxidation reactions. The major products formed from these reactions are typically boronic acids, substituted boronates, and other boron-containing compounds .
Scientific Research Applications
2-(2-Ethanesulfonylphenyl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane has several scientific research applications:
Organic Synthesis: It is used as a reagent in the Suzuki-Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds in organic synthesis.
Material Science: The compound is used in the synthesis of self-healing polymers and hydrogels based on reversible dynamic boron-oxygen bonds.
Chemical Biology: The compound’s ability to form stable boron-oxygen bonds makes it useful in the development of sensors and probes for detecting biological molecules.
Mechanism of Action
The mechanism of action of 2-(2-Ethanesulfonylphenyl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane primarily involves the formation of boron-oxygen bonds. In the Suzuki-Miyaura coupling reaction, the boronate undergoes transmetalation with a palladium complex, followed by reductive elimination to form the carbon-carbon bond . The boron atom’s ability to form stable bonds with oxygen and other elements is key to its reactivity and applications.
Comparison with Similar Compounds
Similar compounds to 2-(2-Ethanesulfonylphenyl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane include other boronates and boronic acids used in organic synthesis. Some examples are:
Bis(pinacolato)diboron: Used in the Miyaura borylation reaction to synthesize boronates.
Vinylboronic acid: Used in various coupling reactions to form carbon-carbon bonds.
What sets 2-(2-Ethanesulfonylphenyl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane apart is its unique structure, which combines the boron atom with an ethanesulfonylphenyl group, providing distinct reactivity and applications in organic synthesis and material science.
Properties
Molecular Formula |
C14H21BO4S |
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Molecular Weight |
296.2 g/mol |
IUPAC Name |
2-(2-ethylsulfonylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C14H21BO4S/c1-6-20(16,17)12-10-8-7-9-11(12)15-18-13(2,3)14(4,5)19-15/h7-10H,6H2,1-5H3 |
InChI Key |
BETAIHPUAWMLNR-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2S(=O)(=O)CC |
Origin of Product |
United States |
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